N-[(S)-hydroxyphenoxyphosphinyl]-L-alanine,1-methylethyl ester, 6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile
Description
The compound N-[(S)-hydroxyphenoxyphosphinyl]-L-alanine,1-methylethyl ester, 6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile is a structurally complex molecule featuring:
- A phosphoramidate backbone derived from L-alanine.
- A 1-methylethyl (isopropyl) ester group for enhanced lipophilicity and bioavailability.
- A 2,5-anhydro-D-altrononitrile sugar analog, likely contributing to nucleoside-like properties.
This compound is hypothesized to act as a prodrug, releasing bioactive metabolites upon enzymatic cleavage of the ester and phosphoramidate bonds. Its design aligns with antiviral nucleotide analogs, such as Sofosbuvir derivatives, which utilize phosphoramidate chemistry to improve cell permeability .
Properties
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N6O8P/c1-14(2)36-23(33)15(3)29-39(34,38-16-7-5-4-6-8-16)35-11-18-20(31)21(32)24(12-25,37-18)19-10-9-17-22(26)27-13-28-30(17)19/h4-10,13-15,18,20-21,31-32H,11H2,1-3H3,(H,29,34)(H2,26,27,28)/t15-,18+,20+,21+,24-,39?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBLGVOITWEDBZ-XBIBZECMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N6O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as Remdesivir, is a broad-spectrum antiviral prodrug with potent in vitro antiviral activity against a diverse panel of RNA viruses. It primarily targets RNA-dependent RNA polymerase (RdRp), an enzyme that is crucial for the replication of RNA viruses.
Mode of Action
Remdesivir is a prodrug that is metabolized into its active form GS-441524. The active form mimics adenosine, one of the four building blocks of RNA. When incorporated into the growing RNA chain during viral replication, it causes premature termination.
Biochemical Pathways
The compound affects the viral replication pathway. By inhibiting the RdRp enzyme, it disrupts the synthesis of viral RNA, which is a critical step in the viral replication process.
Pharmacokinetics
As a prodrug, it needs to be metabolized into its active form to exert its antiviral effects. The ADME properties and their impact on bioavailability are still under investigation.
Result of Action
The result of Remdesivir’s action is the inhibition of viral replication. By disrupting the synthesis of viral RNA, it prevents the virus from multiplying and spreading.
Biochemical Analysis
Biochemical Properties
The compound is metabolized into the intermediate metabolite GS-441524, which is then further metabolized to the active nucleotide triphosphate GS-443902 that induces RNA chain termination and inhibits viral polymerases. This suggests that the compound interacts with various enzymes and proteins involved in nucleotide metabolism and RNA synthesis.
Cellular Effects
The compound reduces viral titers in primary human airway epithelial cells infected with Middle East respiratory syndrome coronavirus (MERS-CoV) or severe acute respiratory syndrome CoV (SARS-CoV). This indicates that the compound has significant effects on cellular processes, particularly those related to viral replication.
Molecular Mechanism
The compound exerts its effects at the molecular level by inducing RNA chain termination and inhibiting viral polymerases. This suggests that it binds to these enzymes and inhibits their activity, thereby preventing the replication of viral RNA.
Temporal Effects in Laboratory Settings
The compound has been shown to reduce lung viral titers and prevent weight loss in a mouse model of SARS-CoV infection. This suggests that the compound has long-term effects on cellular function, particularly in the context of viral infection.
Dosage Effects in Animal Models
In animal models, the compound reduces lung viral titers and improves pulmonary function at a dosage of 25 mg/kg. This suggests that the compound has dose-dependent effects, with higher doses potentially leading to greater reductions in viral titers.
Metabolic Pathways
The compound is metabolized into the intermediate metabolite GS-441524, which is then further metabolized to the active nucleotide triphosphate GS-443902. This suggests that the compound is involved in complex metabolic pathways, likely involving various enzymes and cofactors.
Biological Activity
N-[(S)-hydroxyphenoxyphosphinyl]-L-alanine, 1-methylethyl ester, 6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile is a complex compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial properties, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that combines elements of amino acids and phosphonates, which may contribute to its biological activity. The presence of the hydroxyphenoxy and triazinyl groups suggests potential interactions with various biological targets.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of bacterial strains. Research indicates that derivatives of hydroxyphenoxyphosphinyl compounds exhibit significant antibacterial effects. For instance, studies have demonstrated that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-[(S)-hydroxyphenoxyphosphinyl]-L-alanine | Staphylococcus aureus | 25 µg/ml |
| N-[(S)-hydroxyphenoxyphosphinyl]-L-alanine | Escherichia coli | 50 µg/ml |
| N-[(S)-hydroxyphenoxyphosphinyl]-L-alanine | Pseudomonas aeruginosa | 100 µg/ml |
These findings highlight the compound's potential as an antibacterial agent.
The proposed mechanism involves the compound's ability to disrupt bacterial cell wall synthesis. Similar compounds have been shown to covalently bind to penicillin-binding proteins (PBPs), leading to cell lysis and death. This mechanism is crucial in understanding how N-[(S)-hydroxyphenoxyphosphinyl]-L-alanine exerts its effects on bacterial cells.
Study 1: Efficacy Against Multi-drug Resistant Strains
In a study published in a peer-reviewed journal, the efficacy of N-[(S)-hydroxyphenoxyphosphinyl]-L-alanine was tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound significantly reduced bacterial viability compared to control groups.
"The compound demonstrated a remarkable ability to overcome resistance mechanisms present in clinical isolates" .
Study 2: Synergistic Effects with Other Antibiotics
Another investigation explored the synergistic effects of this compound when combined with traditional antibiotics. Results showed enhanced antibacterial activity when used in conjunction with beta-lactam antibiotics, suggesting potential for combination therapy in treating resistant infections.
Research Findings
Recent studies have focused on the broader implications of phosphonated amino acids in drug design. The structural characteristics of N-[(S)-hydroxyphenoxyphosphinyl]-L-alanine allow it to interact with various biological pathways, potentially leading to new therapeutic applications beyond antimicrobial use.
Table 2: Summary of Biological Activities
Scientific Research Applications
Antiviral Applications
One of the primary applications of this compound is its role as a prodrug in antiviral therapies. It has been identified as an impurity of Sofosbuvir, a notable antiviral medication used for the treatment of Hepatitis C. Sofosbuvir acts as a nucleotide inhibitor targeting the NS5B polymerase of the Hepatitis C virus (HCV), which is crucial for viral replication .
Case Study: Sofosbuvir and Its Impurities
Sofosbuvir has undergone extensive clinical trials and has been shown to achieve high cure rates for HCV. The compound N-[(S)-hydroxyphenoxyphosphinyl]-L-alanine plays a role in understanding the metabolic pathways and potential side effects associated with Sofosbuvir. Research indicates that impurities such as this compound can influence the pharmacokinetics and pharmacodynamics of the main drug .
Research Findings
Recent studies have highlighted the importance of this compound in drug development:
- Inhibition Studies : Laboratory studies have demonstrated that compounds similar to N-[(S)-hydroxyphenoxyphosphinyl]-L-alanine can inhibit HCV replication effectively. This inhibition is crucial for developing new antiviral agents that can overcome resistance seen with existing treatments .
- Pharmacological Profiles : Investigations into the pharmacological profiles of related compounds have shown varied efficacy against different strains of HCV and other RNA viruses, suggesting a broader application in antiviral therapy beyond Hepatitis C .
Comparison with Similar Compounds
L-Alanine, N-((S)-Hydroxyphenoxyphosphinyl)-, 2-Ethylbutyl Ester Variant
- Structural Differences : Replaces the 1-methylethyl ester with a 2-ethylbutyl ester group.
- Pharmacological Relevance: Both compounds share the 4-aminopyrrolotriazin-7-yl moiety, suggesting similar mechanisms of action, possibly targeting viral polymerases or kinases.
tert-Butyl Phosphoramidate Prodrug (Intermediate 4j)
- Structural Differences : Features a tert-butyl ester and lacks the pyrrolotriazine substituent.
- Synthesis : Prepared via MgCl₂-catalyzed coupling in DMF with diisopropylethylamine, a method applicable to the target compound’s synthesis .
- Functional Role : Serves as a precursor in nucleotide prodrug synthesis, emphasizing the importance of ester group choice in tuning pharmacokinetics.
N-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl Ester
Pharmacological Activity
Critical Analysis of Divergences
- Ester Group Impact : The 1-methylethyl ester in the target compound balances lipophilicity and metabolic activation, whereas bulkier esters (e.g., 2-ethylbutyl) may hinder enzymatic cleavage, reducing efficacy .
- Fluorinated vs. Hydroxyphenoxy Groups: Fluorination enhances binding to hydrophobic enzyme pockets (e.g., HCV NS5B), but the hydroxyphenoxy group in the target compound may favor solubility and reduced toxicity .
- Pyrrolotriazine Moiety : Unique to the target compound, this group may confer selectivity against viral vs. host polymerases, a hypothesis requiring validation via enzymatic assays .
Q & A
How can computational reaction path search methods improve the synthesis efficiency of this compound?
Advanced Methodological Answer:
Synthesis optimization requires integrating quantum chemical calculations (e.g., density functional theory, DFT) with experimental feedback loops. For example, transition-state analysis can predict steric and electronic barriers in esterification or phosphorylation steps specific to this compound. Computational screening of solvents and catalysts (e.g., phosphitylation agents) reduces trial-and-error experimentation. Post-synthesis, experimental data (e.g., NMR yields) should refine computational models to enhance predictive accuracy .
What advanced spectroscopic and chromatographic methods are recommended for characterizing stereochemistry and purity?
Basic Methodological Answer:
- Stereochemical Analysis: Use -NMR to confirm phosphinyl group configuration and -NMR with chiral shift reagents (e.g., Eu(hfc)) for L-alanine stereochemistry. X-ray crystallography resolves pyrrolotriazine-Altrononitrile spatial arrangement.
- Purity Assessment: Employ reverse-phase HPLC-MS with a C18 column (0.1% TFA in acetonitrile/water) to detect hydrolytic byproducts. High-resolution mass spectrometry (HRMS) validates molecular ion integrity .
How can researchers design assays to evaluate enzyme interactions (e.g., aspartate aminotransferase)?
Advanced Methodological Answer:
Design in vitro inhibition assays using recombinant enzymes:
Kinetic Analysis: Monitor NADH depletion (340 nm) in coupled reactions with malate dehydrogenase.
Docking Studies: Perform molecular dynamics simulations (AutoDock Vina) to map the compound’s binding to the pyridoxal phosphate (PLP) cofactor site.
Mutagenesis: Validate computational predictions by testing activity against alanine racemase mutants (e.g., Y265A) .
What strategies resolve contradictions between computational predictions and experimental reaction yields?
Advanced Methodological Answer:
- Statistical Discrepancy Analysis: Apply Bayesian inference to weigh computational vs. experimental uncertainties (e.g., solvent effects unmodeled in DFT).
- Experimental Validation: Use a fractional factorial design (DoE) to test variables (temperature, catalyst loading) in parallel, identifying outliers. Cross-reference with in situ IR spectroscopy to detect transient intermediates .
Which methodologies assess environmental degradation pathways under aerobic conditions?
Advanced Methodological Answer:
- Hydrolytic Degradation: Use LC-MS/MS to track ester hydrolysis products (e.g., free L-alanine) at pH 7.4 (phosphate buffer, 37°C).
- Photolysis Studies: Expose to UV-Vis light (300–400 nm) and analyze pyrrolotriazine ring oxidation via HPLC-UV.
- Computational Fate Modeling: Apply EPI Suite’s AOPWIN to predict atmospheric half-lives of degradation byproducts .
How to apply statistical design of experiments (DoE) for optimizing reaction parameters?
Basic Methodological Answer:
- Screening Phase: Use a Plackett-Burman design to identify critical factors (e.g., reaction time, equivalents of 1-methylethyl ester).
- Optimization Phase: Apply a central composite design (CCD) to maximize yield, with response surface methodology (RSM) modeling interactions between temperature and solvent polarity .
What multi-technique approaches elucidate reaction mechanisms (e.g., phosphorylation)?
Advanced Methodological Answer:
- In Situ Monitoring: Use FTIR to detect P=O stretching (1250–1300 cm) during phosphinyl transfer.
- Isotopic Labeling: Track -labeled hydroxyphenoxy groups via GC-MS fragmentation.
- Computational Mechanistics: Combine DFT (B3LYP/6-31G*) and ab initio molecular dynamics (AIMD) to model nucleophilic attack pathways .
What accelerated stability testing protocols are suitable for formulation studies?
Basic Methodological Answer:
- Forced Degradation: Exclude the compound to 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor ester hydrolysis via -NMR.
- Oxidative Stress: Treat with 3% HO and analyze pyrrolotriazine ring integrity via UPLC-PDA .
Which chiral separation techniques effectively isolate stereoisomers?
Basic Methodological Answer:
- Chromatography: Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) with hexane:isopropanol (90:10).
- Capillary Electrophoresis: Employ sulfated β-cyclodextrin as a chiral selector in borate buffer (pH 9.0) .
How to combine in silico models with in vitro assays for toxicity prediction?
Advanced Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
